molecular formula C14H10O7 B1669105 Citromycetin CAS No. 478-60-4

Citromycetin

Cat. No.: B1669105
CAS No.: 478-60-4
M. Wt: 290.22 g/mol
InChI Key: PKEPGKZPVDAVKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The biogenetic-type total synthesis of citromycetin involves the oxidation of a propenyl group and demethylation of a methoxy group in the pyranobenzopyranone, synthesized by a regiospecific cyclization of the enedione . This method ensures the precise formation of the this compound structure.

Industrial Production Methods

This compound is typically isolated from marine-derived and terrestrial Penicillium species . The industrial production involves cultivating these fungi under controlled conditions to maximize the yield of this compound. The compound is then extracted and purified using standard chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Citromycetin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Biosynthesis of Citromycetin

The biosynthesis of this compound has been studied extensively using isotopic labeling techniques. Research indicates that this compound incorporates multiple acetate units through a polyketide pathway. In a study by Evans and Staunton, it was demonstrated that this compound is synthesized from seven intact acetate units derived from labeled precursors, confirming its polyketide origin . This insight into its biosynthetic pathway is crucial for understanding how to potentially enhance its production or modify its structure for improved efficacy.

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against ovarian cancer cells. A study reported that this compound inhibits the migration and invasion of human ovarian cancer cell lines (SKOV3 and A2780) by downregulating epithelial-mesenchymal transition (EMT) markers and matrix metalloproteinases (MMP)-2 and MMP-9 . The compound's mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway, which plays a pivotal role in cancer cell metastasis.

Table 1: Effects of this compound on Ovarian Cancer Cells

Cell LineIC50 (μM)Mechanism of Action
SKOV337.13Inhibition of ERK signaling; downregulation of EMT markers
A278027.10Inhibition of MMP-2 and MMP-9; suppression of migration/invasion

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MIC) ranging from 0.50 to 128 μg/mL . The compound's ability to inhibit microbial growth makes it a candidate for further development in treating infections caused by resistant strains.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMIC (μg/mL)
Candida albicans0.50
Staphylococcus aureus64
Escherichia coli128

Case Study 1: this compound in Ovarian Cancer Research

A pivotal study examined the effects of this compound on SKOV3 and A2780 ovarian cancer cells. The results indicated that treatment with this compound significantly reduced cell migration and invasion capabilities compared to untreated controls. This study highlights this compound's potential as an anti-metastatic agent in ovarian cancer therapy .

Case Study 2: Antimicrobial Applications

In another investigation focusing on the antimicrobial properties of this compound, researchers evaluated its effectiveness against several pathogenic bacteria and fungi. The findings revealed that this compound exhibited potent antibacterial activity, suggesting its potential utility in developing new antimicrobial agents .

Biological Activity

Citromycetin is a polyketide compound primarily derived from fungi, particularly from species within the genus Penicillium. It exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its aromatic polyketide structure. Its molecular formula is C₁₄H₁₀O₄, which contributes to its biological activities. The compound's yellow color is notable and has implications for its potential use as a natural pigment in food products, although concerns regarding toxicity limit its application in some regions.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio species.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA7-8 µg/mL
Vibrio vulnificus15-17 µg/mL
Vibrio campbellii15-17 µg/mL

These findings indicate that this compound can be comparable to established antibiotics like chloramphenicol and erythromycin in certain contexts .

Antifungal Activity

Research indicates that this compound also possesses antifungal properties, making it a candidate for further exploration in treating fungal infections. The compound's effectiveness against various fungal pathogens remains an area of active research.

Anticancer Activity

This compound has shown promise in anticancer applications, particularly against human cancer cell lines such as HeLa cells. In one study, this compound exhibited cytotoxic activity with an IC₅₀ value of approximately 4.1 µM, indicating its potential as an anticancer agent .

Cancer Cell LineIC₅₀ Value (µM)
HeLa4.1
HT-29 (Colon Carcinoma)Notable activity observed
A549 (Lung Carcinoma)Notable activity observed

The mechanisms behind its anticancer effects may involve apoptosis induction and the modulation of cellular signaling pathways .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial effects of this compound alongside other compounds derived from Penicillium strains. The research highlighted this compound's ability to inhibit the growth of several pathogenic bacteria and mycobacterial species, reinforcing its potential as a therapeutic agent .

Research on Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced morphological changes characteristic of apoptosis .

Properties

IUPAC Name

8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEPGKZPVDAVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197283
Record name Citromycetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-60-4
Record name Citromycetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citromycetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citromycetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citromycetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITROMYCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQ9JP1YA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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